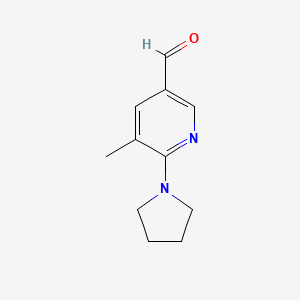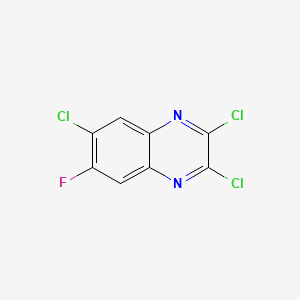![molecular formula C5H9FO2 B571984 [(3S)-3-fluorooxolan-3-yl]methanol CAS No. 1268492-92-7](/img/structure/B571984.png)
[(3S)-3-fluorooxolan-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S)-3-fluorooxolan-3-yl]methanol is an organic compound with the molecular formula C5H9FO2. It is a fluorinated derivative of oxolane, a five-membered ring containing one oxygen atom. The presence of a fluorine atom and a hydroxyl group in its structure makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-fluorooxolan-3-yl]methanol typically involves the fluorination of oxolane derivatives. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the desired product.
化学反応の分析
Types of Reactions
[(3S)-3-fluorooxolan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or nickel.
Major Products Formed
Oxidation: Formation of 3-fluorooxolan-3-one.
Reduction: Formation of 3-fluorotetrahydrofuran.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
科学的研究の応用
[(3S)-3-fluorooxolan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
作用機序
The mechanism of action of [(3S)-3-fluorooxolan-3-yl]methanol involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
[(3S)-3-fluorooxolan-3-yl]methanol can be compared with other fluorinated oxolane derivatives, such as:
3-fluorotetrahydrofuran: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.
3-chlorooxolan-3-ylmethanol: Contains a chlorine atom instead of fluorine, which can alter its reactivity and biological activity due to differences in electronegativity and size.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
[(3S)-3-fluorooxolan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-5(3-7)1-2-8-4-5/h7H,1-4H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJZAYJUMXMZGL-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@]1(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)



![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)




![2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571922.png)

